molecular formula C19H20N4O2 B2843377 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 905765-12-0

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2843377
CAS No.: 905765-12-0
M. Wt: 336.395
InChI Key: QLWSDMSBZOYXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethoxybenzyl group and an o-tolylamino group attached to the triazine ring

Scientific Research Applications

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects against certain diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with the triazine ring.

    Attachment of the o-Tolylamino Group: The o-tolylamino group can be attached through amination reactions, where an o-toluidine derivative reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    6-(4-ethoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure with a meta-tolylamino group instead of an ortho-tolylamino group.

    6-(4-ethoxybenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure with a para-tolylamino group instead of an ortho-tolylamino group.

Uniqueness

The uniqueness of 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-15-10-8-14(9-11-15)12-17-18(24)21-19(23-22-17)20-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWSDMSBZOYXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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